3-(Propylamino)propanamide
Overview
Description
3-(Propylamino)propanamide is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is characterized by the presence of a propylamino group attached to a propanamide backbone. This compound is primarily used in biochemical research, particularly in proteomics .
Preparation Methods
. The general steps are as follows:
Amidation Reaction: Propionic acid reacts with ammonium hydroxide at room temperature to form propanamide.
Introduction of Propylamino Group: The propanamide is then reacted with propylamine under controlled conditions to yield 3-(Propylamino)propanamide.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
3-(Propylamino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions typically yield primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides .
Scientific Research Applications
3-(Propylamino)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It serves as a precursor for the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 3-(Propylamino)propanamide involves its interaction with specific molecular targets, primarily through its amide and amino functional groups. These interactions can modulate various biochemical pathways, influencing protein function and cellular processes . Detailed studies on its exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
3-(Propylamino)propanamide can be compared with other similar compounds such as:
Propanamide: A simpler amide with the formula C3H7NO, lacking the propylamino group.
Propylamine: An amine with the formula C3H9N, which lacks the amide functional group.
The presence of both the propylamino and amide groups in this compound makes it unique, allowing it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
IUPAC Name |
3-(propylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-4-8-5-3-6(7)9/h8H,2-5H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUKDAUOIBDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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